Methyl cyanomethyl(methyl)carbamate
Description
Historical Development and Evolution of Carbamate (B1207046) Chemistry in Organic Synthesis
Carbamic acid (H₂NCOOH), the parent compound of carbamates, is itself unstable. wikipedia.orgtaylorandfrancis.com However, its ester derivatives, known as carbamates or urethanes, are generally stable and have a rich history in organic chemistry. wikipedia.orgwikipedia.org Initially, simple carbamates like methyl carbamate and ethyl carbamate found use in the textile industry. wikipedia.org Over time, the versatility of the carbamate functional group became increasingly apparent.
The development of various synthetic methodologies to form carbamates has been a significant area of research. wikipedia.org These methods include the reaction of carbamoyl (B1232498) chlorides with alcohols, the addition of alcohols to isocyanates, and the reaction of carbonate esters with ammonia. wikipedia.org A notable historical synthesis is the Hofmann rearrangement, which converts primary carboxamides into carbamates. More contemporary methods focus on greener and more efficient syntheses, such as the use of dimethyl carbonate as a less hazardous reactant. The evolution of these synthetic routes has expanded the accessibility and application of carbamates in various fields.
Significance of N-Alkylcarbamates in Contemporary Chemical Research
N-substituted carbamates, particularly N-alkylcarbamates, are of significant interest in modern chemical research, especially in medicinal chemistry. nih.govacs.org The carbamate group is a key structural motif in many approved drugs and prodrugs. nih.govacs.orgnih.gov Its ability to act as a stable and bioisosteric replacement for the amide bond has made it a valuable tool in drug design. nih.govacs.org Carbamates can enhance a molecule's ability to permeate cell membranes and can participate in hydrogen bonding, influencing interactions with biological targets. nih.gov
Furthermore, the substituents on the nitrogen and oxygen atoms of the carbamate can be varied to modulate the biological and pharmacokinetic properties of a compound, such as its stability and activity. nih.gov This tunability has led to the widespread use of N-alkylcarbamates in the development of therapeutic agents, including insecticides that act as acetylcholinesterase inhibitors. wikipedia.org
Role and Reactivity of Cyanomethyl Groups in Advanced Organic Intermediates
The cyanomethyl group (–CH₂CN) is a highly versatile functional group in organic synthesis. wikipedia.org Its presence in a molecule opens up a variety of synthetic transformations. The nitrile functionality can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into other functional groups, making cyanomethyl-containing compounds valuable as advanced organic intermediates. nih.govlibretexts.org
The carbon atom of the nitrile group is electrophilic, allowing for nucleophilic attack, while the adjacent methylene (B1212753) protons are acidic and can be removed to form a nucleophilic cyanomethyl carbanion. libretexts.org This dual reactivity allows the cyanomethyl group to participate in a wide range of carbon-carbon bond-forming reactions. Cyanomethylation, the introduction of a cyanomethyl group, is a key strategy for the synthesis of various nitrogen-containing heterocyclic compounds and is found in the structure of numerous bioactive natural products and drugs.
Academic Research Landscape and Emerging Interest in Methyl cyanomethyl(methyl)carbamate and Analogous Carbamic Acid Derivatives
While dedicated academic studies focusing solely on the synthesis and properties of this compound are not widely available in public literature, its importance as a specialized reagent is highlighted in patent literature. Specifically, this compound has been utilized as a key intermediate in the synthesis of carbamate-substituted pyrazolopyridines.
These pyrazolopyridine derivatives are of interest in medicinal chemistry as they have been investigated as stimulators of soluble guanylate cyclase, an important enzyme in various physiological processes. The synthesis of these complex molecules involves the reaction of this compound with other precursors, demonstrating its role as a building block for pharmacologically active compounds. This application underscores the emerging interest in complex carbamic acid derivatives that incorporate reactive functional groups like the cyanomethyl moiety for the construction of novel molecular architectures with potential therapeutic applications.
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 142254-20-4 | Patent Documents |
| Molecular Formula | C₅H₈N₂O₂ | Calculated |
| Molecular Weight | 128.13 g/mol | Calculated |
| Physical State | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Density | Not specified | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl N-(cyanomethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7(4-3-6)5(8)9-2/h4H2,1-2H3 |
InChI Key |
MCPVWAYSGAGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C(=O)OC |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl Cyanomethyl Methyl Carbamate and Analogues
Intramolecular Transformations and Cyclization Reactions
The presence of both a nucleophilic nitrogen within the carbamate (B1207046) group and an electrophilic carbon in the cyano group, along with the acidic α-protons, sets the stage for a variety of intramolecular cyclization reactions. These transformations are often triggered by the use of a suitable base and can lead to the formation of diverse heterocyclic systems.
Mechanistic Pathways of Base-Mediated Annulation (e.g., Sodium Hydride)
Base-mediated annulation reactions of cyanomethyl carbamates are powerful methods for the construction of cyclic structures. Strong bases like sodium hydride (NaH) play a crucial role in initiating these transformations by deprotonating the carbon alpha to the cyano group, generating a highly reactive carbanion.
The general mechanism proceeds as follows:
Deprotonation: Sodium hydride abstracts a proton from the α-carbon, leading to the formation of a resonance-stabilized cyanomethyl anion. The negative charge is delocalized between the carbon and the nitrogen of the cyano group.
Intramolecular Nucleophilic Attack: The newly formed carbanion, a potent nucleophile, attacks an internal electrophilic site within the same molecule. In the case of suitably substituted carbamates, this can be a carbonyl group or another electrophilic center.
Cyclization and Ring Formation: This intramolecular attack results in the formation of a new ring, leading to a cyclic intermediate.
Protonation/Workup: Subsequent protonation during the reaction workup quenches the anionic intermediate, affording the final cyclized product.
The specific outcome of the reaction is highly dependent on the substrate structure, reaction conditions, and the nature of the base employed.
Formation of Polycyclic Systems Containing Carbamate and Cyano Moieties
The principles of base-mediated cyclization can be extended to design and synthesize more complex polycyclic systems that incorporate both carbamate and cyano functionalities. rsc.org These intricate molecular architectures are of significant interest in medicinal chemistry and materials science.
The strategic placement of reactive sites within the starting carbamate allows for tandem or cascade reactions, where an initial cyclization event is followed by one or more subsequent ring-forming steps. For instance, a molecule containing both a cyanomethyl carbamate and a suitably positioned leaving group can undergo an initial intramolecular alkylation to form a five- or six-membered ring, which can then be subjected to further transformations.
Intermolecular Reactions and Functional Group Transformations
Beyond intramolecular cyclizations, methyl cyanomethyl(methyl)carbamate and its analogues participate in a range of intermolecular reactions, showcasing the reactivity of their constituent functional groups.
Oxidation and Reduction Pathways
The oxidation and reduction of cyanocarbamates offer avenues to modify their chemical structures and introduce new functionalities.
Oxidation: The oxidation of an organic compound generally leads to an increase in the number of bonds to heteroatoms (like oxygen, nitrogen) and/or a decrease in the number of carbon-hydrogen bonds. libretexts.org For cyanocarbamates, oxidation might target the nitrogen atom of the carbamate or the carbon atom of the methylene (B1212753) group. The specific outcome depends on the oxidizing agent used. libretexts.org For instance, the conversion of an alcohol to a ketone is an oxidation because the carbon's oxidation state increases. libretexts.orgkhanacademy.org
Reduction: Conversely, reduction involves a decrease in the number of bonds to heteroatoms and/or an increase in carbon-hydrogen bonds. libretexts.orgyoutube.com The cyano group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. youtube.com The carbamate group can also be reduced under certain conditions, although this is generally more challenging.
The choice of reducing or oxidizing agent is critical to achieve the desired transformation selectively. libretexts.org
Table 1: Examples of Oxidation and Reduction Reactions
| Starting Material | Reagent | Product | Reaction Type |
| Secondary Alcohol | CrO₃ | Ketone | Oxidation |
| Ketone | NaBH₄ | Secondary Alcohol | Reduction |
| Nitrile | LiAlH₄, then H₂O | Primary Amine | Reduction |
Dimerization Mechanisms of Cyanocarbamates
Under certain conditions, particularly in the presence of strong bases, cyanomethyl carbamates can undergo dimerization. The mechanism often involves the formation of the cyanomethyl anion, which can then act as a nucleophile and attack another molecule of the starting material.
One plausible pathway for dimerization involves the nucleophilic addition of the cyanomethyl anion to the cyano group of another molecule. This would lead to a dimeric intermediate that can then undergo further rearrangement or stabilization. The specific mechanism can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion associated with the base. nih.gov
Nucleophilic Reactivity of the Cyanomethyl Anion
The cyanomethyl anion, generated by the deprotonation of the α-carbon, is a key reactive intermediate in many reactions of cyanomethyl carbamates. researchgate.netacs.orgnih.gov This anion is a powerful nucleophile due to the electron-withdrawing nature of the cyano group which stabilizes the negative charge. thieme-connect.de
The reactivity of the cyanomethyl anion is influenced by several factors:
Counter-ion: The nature of the cation associated with the anion can affect its reactivity. Less coordinating cations, such as those from crown ether complexes, can lead to "naked" and more reactive anions. gatech.edu
Solvent: The solvent can influence the solvation and reactivity of the anion. Aprotic solvents are generally preferred to avoid protonation of the anion. gatech.edu
Electrophile: The cyanomethyl anion can react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides. thieme-connect.denih.gov
The nucleophilic attack of the cyanomethyl anion on various electrophiles provides a versatile method for carbon-carbon bond formation and the synthesis of more complex molecules.
Gas-Phase Elimination Reactions of Cyanomethylated Carbamates
The thermal decomposition of carbamates in the gas phase provides a clean method for generating isocyanates or amines and alkenes. These reactions typically proceed through intramolecular elimination mechanisms.
Computational studies on analogous compounds, such as ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, have elucidated a multi-step mechanism for gas-phase elimination. researchgate.net The reaction is confirmed to be a cis-concerted elimination that occurs in two distinct steps. researchgate.net
The initial and rate-determining step involves the formation of an alkene (e.g., ethylene) and a carbamic acid intermediate. researchgate.net This transformation proceeds via a six-membered cyclic transition state, a characteristic feature of many pyrolytic cis-elimination reactions, such as the Chugaev and ester pyrolyses. researchgate.net The second step is the rapid decarboxylation of the carbamic acid intermediate, which occurs through a four-membered cyclic transition state, yielding carbon dioxide and the final amine product. researchgate.net For this compound, this would theoretically lead to the formation of N-methyl-2-aminoacetonitrile.
Step 1: this compound undergoes a cis-elimination through a six-membered transition state to form an alkene and N-(cyanomethyl)-N-methylcarbamic acid.
Step 2: The carbamic acid intermediate rapidly decomposes via a four-membered transition state to produce carbon dioxide and N-methyl-2-aminoacetonitrile.
Transition state theory provides a framework for understanding the energetics and structure of the activated complex that precedes product formation. youtube.com In the context of the gas-phase elimination of carbamates, the transition state for the initial elimination step is a highly organized, six-membered cyclic structure. researchgate.net The energy required for the reactant molecules to achieve this activated state is the activation energy (Ea). youtube.com
Studies on the pyrolysis of related esters and carbamates have shown that the polarity of the transition state is a critical factor influencing reactivity. rsc.orgrsc.org The extent of polarization in the transition state increases with the reactivity of the compound series (e.g., acetates < benzoates < carbamates). rsc.org For a series of t-butyl benzoates, it was confirmed that the transition state polarity increases along the series primary < secondary < tertiary esters, with the most significant difference between secondary and tertiary esters. rsc.org This suggests that for carbamates like this compound, the transition state possesses significant charge separation, which is stabilized by the molecular structure. Intrinsic reaction coordinate (IRC) calculations on analogous systems have verified the connectivity of these transition states with their corresponding reactants and products. researchgate.net
Kinetic studies of gas-phase elimination reactions provide quantitative data on reaction rates and their temperature dependence, which is mathematically described by the Arrhenius equation or its modified forms. youtube.com For the thermal decomposition of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, a related cyanomethylated carbamate, the temperature dependence of the rate constants over a range of 405.0 K to 458.0 K was used to derive a modified Arrhenius expression. researchgate.net
The expression obtained from computational studies shows good agreement with experimental data and is given by: log k(405-458 K) = (9.01 ± 0.49) + (1.32 ± 0.16) log T - (6946 ± 30) 1/T researchgate.net
This equation allows for the calculation of rate constants at different temperatures within the specified range. The relative rates of pyrolysis at 600 K show a clear reactivity order: acetates < phenylacetates < benzoates < carbamates < carbonates. rsc.org This highlights the comparatively higher reactivity of carbamates in thermal elimination reactions.
| Parameter | Value |
|---|---|
| log A (pre-exponential factor term) | 9.01 ± 0.49 |
| log T Coefficient | 1.32 ± 0.16 |
| Ea Term (proportional to Activation Energy) | 6946 ± 30 K |
| Temperature Range | 405.0 - 458.0 K |
Investigations into Carbamate Amide Resonance and Conformational Dynamics
The chemical and physical properties of carbamates are heavily influenced by amide resonance and the resulting restricted rotation around the carbonyl carbon-nitrogen (C-N) bond. This phenomenon leads to the existence of distinct conformers.
The C-N bond in carbamates has a partial double bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance stabilization creates a significant energy barrier to rotation around the C-N bond. researchgate.netnd.edu The rotational barrier in carbamates is typically 3-4 kcal/mol lower than in structurally analogous amides. researchgate.net
For simple N-alkylcarbamates, the free energy of activation (ΔG‡) for C-N bond rotation is approximately 16 kcal/mol. acs.orgnd.edu However, this barrier is highly sensitive to the electronic nature of the substituents on the nitrogen and oxygen atoms. Electron-withdrawing groups on the nitrogen atom decrease the rotational barrier by destabilizing the positive charge that develops on the nitrogen in the planar ground state, thereby increasing the single-bond character of the C-N bond. nd.eduacs.orgnd.edu Conversely, electron-donating groups increase the barrier. nd.edu
A systematic study using variable temperature NMR on a series of t-butyl N-methyl-N-aryl carbamates demonstrated a linear free energy relationship between the rotational barrier and the electronic effect of the aryl substituent. nd.edu A plot of ΔG‡ against Hammett σ⁻ constants was found to be more linear than plots against σ or σ⁺, yielding a reaction constant (ρ) of 1.76, which indicates that the rotation involves a decrease in positive charge on the nitrogen atom. nd.edu
| Substituent (R) on N-Aryl Ring | ΔG‡ (kcal/mol) at Coalescence Temp. (Tc) |
|---|---|
| p-OCH3 | 14.4 |
| p-CH3 | 14.1 |
| H | 13.7 |
| p-Cl | 13.4 |
| p-Br | 13.3 |
| m-NO2 | 12.8 |
| p-NO2 | 12.5 |
The restricted rotation around the C-N bond means that carbamates can exist as two distinct planar conformers, typically referred to as syn and anti (or cis and trans). nd.edu The interconversion between these rotamers is a dynamic process that can often be observed by techniques like dynamic NMR spectroscopy. researchgate.net While secondary carbamates often show a strong preference for the anti conformation, the equilibrium can be influenced by factors such as intramolecular hydrogen bonding or steric repulsion. nd.edund.edu
Computational and spectroscopic studies on carbamate monomers have revealed that, contrary to the general preference in peptides, cis (syn) configurations can be energetically stable for carbamates. chemrxiv.orgchemrxiv.org The conformational landscape can be complex, with multiple stable conformers present in solution. nih.govacs.org The analysis of these conformers is often achieved through a combination of experimental techniques like Infrared (IR), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Density Functional Theory (DFT) calculations. chemrxiv.orgchemrxiv.orgacs.org In some substituted carbamates, molecular modeling suggests that the syn rotamer can be favored to avoid repulsive interactions between the carbonyl oxygen and the face of an N-aryl ring in the anti conformation. nd.edu
Impact of Hydrogen Bonding on Carbamate Structure and Stability
The stability of carbamates is often enhanced through these hydrogen bonds. For instance, in the solid state, carbamate derivatives can form stable crystalline salts through extensive hydrogen-bonding networks. researchgate.netrsc.org The crystal structure of methyl ammonium (B1175870) methyl carbamate, an analogue, is stabilized by such interactions. rsc.org These non-covalent bonds help to lock the molecule in a lower energy conformation, contributing to the stability of the crystal lattice. researchgate.net The interplay of hydrogen bonding in the crystal structures of piperazine (B1678402) carbamate derivatives has been shown to be crucial for the stability of these otherwise labile compounds. researchgate.net
Furthermore, hydrogen bonding can stabilize specific rotamers (rotational isomers) of the carbamate group in solution. Studies on general carbamates show that interactions with solvent molecules or other reagents, like acetic acid, can favor one rotamer over another. acs.org This selective stabilization can be critical in biological systems and chemical reactions where a specific molecular geometry is required for activity. The carbamate moiety's ability to form these bonds is a key reason for its use as a stable surrogate for peptide bonds in medicinal chemistry. acs.org
| Interaction Type | Participating Groups | Effect on Structure/Stability | Source |
|---|---|---|---|
| Intermolecular | Carbamate N-H and Carbonyl C=O | Stabilizes crystal lattice, promotes formation of stable salts. | researchgate.netrsc.org |
| Intermolecular (with solvent) | Carbamate N-H/C=O and Solvent (e.g., Acetic Acid) | Stabilizes specific rotamers in solution. | acs.org |
| Intramolecular | N-H and a suitable acceptor within the same molecule | Can lead to the formation of a preferred, rigid conformation. | acs.org |
Studies on Electrochemical Reaction Mechanisms
Electrochemical methods offer a powerful and often more environmentally benign route for synthesizing complex organic molecules and for generating highly reactive intermediates. In the context of carbamates and their precursors, electrochemical techniques are particularly relevant for the generation of key anions and for catalyzing carboxylation reactions under mild conditions.
Mechanism of Cathodic Cyanomethyl Anion Generation
The cyanomethyl anion (⁻CH₂CN) is a potent nucleophile and a strong base that serves as a valuable intermediate in organic synthesis. eurekaselect.comnih.gov One of the most effective and controlled methods for its generation is through the cathodic reduction of acetonitrile (B52724) (CH₃CN), which acts as both the solvent and the precursor. nih.govresearchgate.net
A key feature of this electrochemical method is the nature of the counterion. The large, low-charge-density tetraalkylammonium cation (R₄N⁺) has a very weak interaction with the electrogenerated cyanomethyl anion. nih.gov This results in a "naked" and therefore highly reactive anion. nih.gov The reactivity of this anion can be directed as either a base or a nucleophile depending on the other substrates present in the reaction mixture. nih.gov When used as a base, it abstracts a proton and reverts to an inert acetonitrile molecule, generating no byproducts. nih.gov This clean generation avoids the use of hazardous chemical reagents and allows for precise control over the amount of base produced by simply controlling the total electrical charge passed through the solution. nih.govresearchgate.net
| Parameter | Description | Significance | Source |
|---|---|---|---|
| Method | Constant-current (galvanostatic) electrolysis. | Allows for simple experimental setup and control over the quantity of anion generated. | researchgate.netnih.gov |
| Precursor/Solvent | Acetonitrile (CH₃CN). | Acts as the source for the cyanomethyl anion. | nih.gov |
| Supporting Electrolyte | Tetraalkylammonium salts (e.g., TEAP). | Provides conductivity and a "naked," highly reactive anion due to the non-coordinating cation. | nih.govnih.gov |
| Key Reactive Species | Cyanomethyl anion (⁻CH₂CN). | A strong base (pKa ≈ 31.3 in DMSO) and an effective nucleophile. | nih.gov |
Electrocatalytic Aspects in Carbamate Synthesis
Electrocatalysis provides an efficient pathway for synthesizing carbamates from simple and abundant feedstocks like carbon dioxide (CO₂) and various amines, often under mild conditions. chemistryviews.org This approach avoids the need for dehydrating agents, strong bases, or homogeneous catalysts that are often required in traditional methods. chemistryviews.org
One promising advancement in this area is the use of single-atom catalysts. For example, a material composed of atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C) has been shown to be a highly effective electrocatalyst for carbamate synthesis. chemistryviews.org This catalyst offers abundant, accessible active sites for the reaction. Theoretical and experimental results suggest that the pyridine-type nitrogen atoms within the carbon support help to stabilize key reaction intermediates, thereby enhancing catalytic activity. chemistryviews.org Using this Cu-N-C catalyst, N-phenylcarbamate was synthesized with a 71% yield, and the catalyst demonstrated good stability over multiple cycles. chemistryviews.org
Another electrocatalytic strategy involves the use of room-temperature ionic liquids. The selective cathodic reduction of CO₂ in a CO₂-saturated ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIm-BF₄), in the presence of an amine, allows for an environmentally friendly synthesis of organic carbamates. organic-chemistry.org Following the electrochemical step, the addition of an alkylating agent completes the synthesis. organic-chemistry.org These electrocatalytic and electrochemical methods represent a move towards safer and more sustainable chemical manufacturing. organic-chemistry.orgrsc.org
| Catalyst/System | Reactants | Conditions | Key Outcome/Yield | Source |
|---|---|---|---|---|
| Atomically dispersed Cu on N-doped carbon nanosheets (Cu-N-C) | Various amines, CO₂ | Electrocatalysis | 71% yield for N-phenylcarbamate; catalyst is stable and reusable. | chemistryviews.org |
| Ionic Liquid (BMIm-BF₄) | Amines, CO₂, Ethyl Iodide (alkylating agent) | Cathodic reduction in CO₂-saturated ionic liquid. | Provides a green and mild route to organic carbamates in good yields. | organic-chemistry.org |
| Catalyst-free electrochemical system | Amines, CO₂, Alkylating agent | Reaction with electrogenerated ⁻CH₂CN/CO₂ adduct. | High to excellent yields for aliphatic amines; moderate for aromatic amines. | nih.gov |
Role in Advanced Organic Synthesis and Material Science Research
Application as Versatile Synthetic Intermediates and Building Blocks
Carbamates are widely recognized for their utility as intermediates and building blocks in organic synthesis, valued for their stability and diverse reactivity. acs.org They serve as crucial components in the production of pharmaceuticals, agrochemicals, and industrial materials like polyurethanes. acs.orgwikipedia.org
Precursors for Complex Organic Molecule Synthesis
While direct examples of Methyl cyanomethyl(methyl)carbamate as a precursor are not documented in available literature, related compounds like methyl N-cyanocarbamate and methyl N-(2-cyanoacetyl)carbamate are established intermediates. For instance, methyl N-cyanocarbamate is a key intermediate in the synthesis of fungicides such as carbendazim (B180503) and benomyl. google.com It participates in cyclization reactions with compounds like o-phenylenediamine (B120857) to form heterocyclic systems. This suggests that a molecule like this compound, possessing both a reactive cyano group and a carbamate (B1207046) moiety, holds theoretical potential as a precursor for complex, nitrogen-containing heterocyclic molecules.
Components in Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to create complex products. Carbamates are valuable in MCRs. For example, a related compound, (2-cyanoacetyl) carbamate, is known to react with ethyl orthoformate and primary amines in an MCR to produce 5-cyanouracils, demonstrating the utility of the cyanoacetyl carbamate scaffold.
Although no specific MCRs involving this compound are reported, its structure suggests potential participation in such reactions. The presence of the cyanomethyl group could, in principle, allow it to act as a component in reactions that build molecular complexity and structural diversity, similar to other activated acetonitrile (B52724) derivatives. Three-component couplings involving amines, carbon dioxide, and alkyl halides are a known efficient route to carbamates. organic-chemistry.org
Strategies in Stereoselective Synthesis Methodologies
Stereoselective synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry.
Utilizing Chiral Auxiliaries in Carbamate-Based Reactions
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While there are no documented uses of chiral auxiliaries with this compound, carbamate moieties are known to participate in stereoselective transformations. For example, N-carbamate groups can act as neighboring groups, influencing the stereochemistry of reactions at adjacent centers through intramolecular participation.
The general principle involves attaching a chiral auxiliary to a molecule containing a carbamate, performing a diastereoselective reaction, and then removing the auxiliary. This strategy is effective, but there are no specific applications detailed for the target compound.
Asymmetric Inductions in Electrochemical Transformations
Asymmetric electrosynthesis is an emerging field that uses electrochemical methods to achieve enantioselective transformations, offering a green alternative to traditional reagents. researchgate.net The anodic oxidation of carbamates has been studied, indicating that these functional groups are electrochemically active. acs.org Electrochemical methods have been used to activate various glycosyl donors, including those with carbamate-related protecting groups like the 2,3-oxazolidinone, for the synthesis of oligosaccharides. researchgate.net
However, the development of highly enantioselective electrochemical reactions remains a significant challenge, and there are no specific examples of asymmetric inductions involving this compound in the literature. Research in this area is focused on developing chiral catalysts or modifying electrodes to control stereochemistry in electrochemical processes. researchgate.netresearchgate.net
Exploration in Polymer Chemistry and Novel Material Development
The unique structure of this compound, featuring both a carbamate linkage and a cyanomethyl group, presents intriguing possibilities for its use as a building block in polymer synthesis. These functional groups offer distinct reactive sites that could be exploited to create novel monomers and polymers with tailored properties.
Synthesis of Carbamate-Based Monomers and Oligomers
The synthesis of monomers from this compound could theoretically proceed through reactions involving either the cyanomethyl group or the carbamate functionality.
One hypothetical approach involves the transformation of the cyanomethyl group into a polymerizable moiety. For instance, the nitrile group could potentially undergo reduction to a primary amine. This amine could then be reacted with a variety of compounds to introduce a vinyl, acrylic, or other polymerizable group.
Another potential route could involve the reactivity of the hydrogens on the carbon alpha to the cyano group. These protons are acidic and could be removed by a base, creating a nucleophilic center. This carbanion could then participate in reactions to build more complex monomer structures.
The carbamate group itself offers avenues for monomer synthesis. Transesterification or transcarbamoylation reactions could be envisioned where the methyl group is exchanged for a longer chain alcohol or amine containing a polymerizable functional group. organic-chemistry.org However, the stability of the N-cyanomethyl bond under these conditions would need to be carefully considered.
While direct synthesis of oligomers from this compound has not been documented, oligomerization could be conceptually achieved through controlled step-growth polymerization mechanisms if a suitable difunctional comonomer is employed that can react with one or both of the functional groups of the target molecule.
Investigation of Polymerization Mechanisms and Properties
Should monomers derived from this compound be successfully synthesized, their polymerization would offer a new class of functional polymers. The polymerization mechanism would be dictated by the nature of the incorporated polymerizable group.
Chain-Growth Polymerization: If a vinyl or acrylic group is introduced, radical, anionic, or cationic polymerization could be employed. The presence of the carbamate and cyanomethyl groups could influence the stereochemistry and reactivity of the propagating chain, potentially leading to polymers with unique tacticities and properties. Anionic polymerization is particularly effective for monomers with electron-withdrawing substituents like a cyano group. msu.edu
Step-Growth Polymerization: If the monomer is designed with two reactive functional groups, step-growth polymerization, such as polycondensation, could be utilized to form polyesters, polyamides, or polyurethanes. For instance, a diol monomer derived from this compound could be condensed with a diacid to form a polyester.
The properties of the resulting polymers would be heavily influenced by the presence of the polar carbamate and nitrile functionalities. These groups would be expected to increase the glass transition temperature and enhance the solvent resistance of the material. The ability of the carbamate group to participate in hydrogen bonding could lead to polymers with interesting self-assembly characteristics and mechanical properties. nih.govacs.org
Development of Advanced Analytical Methodologies for Research Characterization
Chromatographic Methodologies for Separation, Isolation, and Purity Assessment
Chromatographic techniques are indispensable tools for the separation and purification of chemical compounds. For a molecule like methyl cyanomethyl(methyl)carbamate, a strategic application of various chromatographic methods is essential to ensure its isolation in a pure form, a prerequisite for accurate characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-methylcarbamates. epa.govnih.gov Method development for this compound would logically commence with reversed-phase HPLC, a technique proven effective for similar compounds. sielc.com A typical starting point involves a C18 or C8 stationary phase, offering a versatile platform for separating moderately polar compounds. epa.govingenieria-analitica.com
The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of acetonitrile (B52724) and water is a common and effective approach. sielc.comnih.gov The addition of modifiers like formic acid can be beneficial, particularly for ensuring compatibility with mass spectrometry detection. sielc.com Validation of the developed HPLC method would encompass specificity, linearity, accuracy, precision, and sensitivity to guarantee reliable and reproducible results.
For instance, a study on N-methylcarbamate pesticides demonstrated a method using a C18 column with a gradient of acetonitrile and a 5 mmol/L ammonium (B1175870) formate/0.1% formic acid aqueous solution. nih.gov This approach yielded good separation and was successfully applied to complex matrices. nih.gov While direct data for this compound is not available, these established methods for related structures provide a strong foundation for its analysis.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
To expedite analysis times without compromising resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advantage. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), enabling faster separations at higher pressures. For high-throughput screening or rapid purity assessments of this compound, a UPLC method would be highly beneficial. sielc.comsielc.com
The principles of method development for UPLC are analogous to HPLC, focusing on the optimization of the mobile phase gradient and column chemistry. The shorter analysis times offered by UPLC can be particularly valuable in monitoring reaction kinetics or in quality control settings where rapid feedback is essential.
Gas-Liquid Chromatography (GLC) for Reaction Monitoring and Quantitative Analysis
While many carbamates are thermally labile, Gas-Liquid Chromatography (GLC) can be a viable option for the analysis of more volatile and stable derivatives, or for monitoring specific reaction components. researchgate.net For a compound like this compound, direct GC analysis might be challenging due to potential degradation at high temperatures.
However, derivatization techniques can be employed to convert the analyte into a more thermally stable and volatile compound suitable for GC analysis. researchgate.net Alternatively, GC can be utilized to monitor the disappearance of starting materials or the appearance of volatile byproducts during the synthesis of this compound. A study on methylpentynol carbamate (B1207046) demonstrated the use of a 4% CDMS column for its determination in biological samples. nih.gov
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight in Research Contexts
Spectroscopic methods are powerful tools for elucidating the precise molecular structure of a compound and for gaining insights into its conformational dynamics and reaction mechanisms.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the two methyl groups and the methylene (B1212753) group, with their chemical shifts and coupling patterns being diagnostic. chemicalbook.comresearchgate.netresearchgate.net
¹³C NMR: Would reveal the number of unique carbon atoms, including the carbonyl carbon of the carbamate and the nitrile carbon. researchgate.net
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between different parts of the molecule, confirming the precise arrangement of the cyanomethyl and methyl groups around the carbamate core.
Advanced NMR techniques can also be employed to study conformational isomers or restricted rotation around the N-C(O) bond, which is a common feature in carbamates. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to obtain the molecular ion peak, confirming the compound's molecular weight. nih.gov
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition with high confidence. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint and can be used to confirm the identity of the compound in complex mixtures. The fragmentation of the carbamate and cyanomethyl moieties would yield specific ions that are diagnostic for the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique utilized for the qualitative identification of functional groups within a molecule. This method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For the structural elucidation of this compound, IR spectroscopy provides definitive evidence for the presence of its key functional moieties: the carbamate, the nitrile, and the alkyl groups.
The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of these bands allows for a comprehensive characterization of the compound's molecular structure.
The most prominent and diagnostically significant absorptions are those arising from the carbamate and nitrile functionalities. The tertiary carbamate group gives rise to a strong and sharp absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1725-1700 cm⁻¹. The exact position of this band can be influenced by the molecular environment. Additionally, the carbamate linkage is characterized by C-N and C-O stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹.
The presence of the nitrile group (C≡N) is readily confirmed by a sharp and intense absorption band in the range of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. nih.govlibretexts.org This region of the IR spectrum is relatively uncongested, making the nitrile stretch a highly reliable diagnostic peak.
The aliphatic portions of the molecule, namely the methyl (CH₃) and methylene (CH₂) groups, also produce characteristic absorption bands. The C-H stretching vibrations of these groups are typically observed in the 3000-2850 cm⁻¹ region. libretexts.org Furthermore, C-H bending vibrations, such as scissoring and rocking, give rise to absorptions at lower wavenumbers, contributing to the complexity of the fingerprint region.
The table below summarizes the expected characteristic infrared absorption bands for this compound, based on the typical frequencies of its functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 2980-2940 | C-H Asymmetric Stretch | Methyl (CH₃) | Medium |
| 2960-2920 | C-H Asymmetric Stretch | Methylene (CH₂) | Medium |
| 2880-2860 | C-H Symmetric Stretch | Methyl (CH₃) | Medium |
| 2860-2840 | C-H Symmetric Stretch | Methylene (CH₂) | Medium |
| 2260-2240 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1725-1700 | C=O Stretch | Carbamate (Tertiary) | Strong |
| 1470-1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| 1465-1445 | C-H Asymmetric Bend | Methyl (CH₃) | Medium |
| 1380-1365 | C-H Symmetric Bend (Umbrella) | Methyl (CH₃) | Medium |
| 1280-1250 | C-N Stretch | Carbamate | Medium-Strong |
| 1250-1200 | C-O Stretch | Carbamate (Ester) | Medium-Strong |
Future Research Directions and Emerging Areas in N Cyanomethyl N Methylcarbamate Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability is impacting the synthesis of all compounds, including carbamates. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgresearchgate.net Future research on Methyl cyanomethyl(methyl)carbamate will likely prioritize the development of greener synthetic routes that avoid such toxic precursors.
One promising direction is the utilization of carbon dioxide (CO₂) as a C1 source. psu.edu CO₂ is an abundant, non-toxic, and inexpensive feedstock, making its use in carbamate synthesis highly attractive from a green chemistry perspective. psu.edu Research has demonstrated the feasibility of producing various carbamates from the reaction of amines, alcohols, and CO₂. psu.edu Another sustainable approach involves using urea (B33335) as a carbonyl source, which can effectively replace phosgene. rsc.orgresearchgate.net This method has been shown to produce N-substituted carbamates in high yields over reusable heterogeneous catalysts. rsc.org
A recent patent for the synthesis of the closely related N-methyl cyanoethyl carbamate highlights a move towards safer reagents. This process involves the reaction of cyanamide (B42294) with ethyl chloroformate, followed by methylation using dimethyl carbonate, a less toxic methylating agent than dimethyl sulfate. google.com This suggests a viable pathway for the greener synthesis of this compound, as detailed in the potential reaction scheme below.
Table 1: Potential Green Synthesis Route for this compound
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Cyanamide, Methyl chloroformate | Strong alkali (e.g., NaOH solution) | Methyl cyanocarbamate | Inferred from google.com |
| 2 | Methyl cyanocarbamate, Dimethyl carbonate | Strong alkali | This compound | Inferred from google.com |
Future work in this area should focus on optimizing reaction conditions to maximize yield and minimize waste, exploring solvent-free reaction conditions, and developing catalytic systems that can operate under mild temperatures and pressures. psu.edubanglajol.info
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to improving the efficiency and selectivity of chemical reactions. For the synthesis of N-substituted carbamates, research is moving beyond traditional stoichiometric reagents towards the use of sophisticated catalytic systems. These systems aim to lower activation energies, increase reaction rates, and control the formation of specific isomers, thus reducing byproducts and simplifying purification processes.
Recent advancements have seen the development of various catalytic systems for carbamate synthesis. For instance, a mixed oxide catalyst of TiO₂–Cr₂O₃/SiO₂ has been shown to be highly effective for synthesizing N-substituted carbamates from amines, urea, and alcohols, with reported yields between 95-98%. rsc.orgresearchgate.net The reusability of such heterogeneous catalysts is a significant advantage for industrial applications. rsc.org Other approaches include the use of nickel-based catalysts, which have demonstrated high activity in the dehydrative formation of urethanes from CO₂, amines, and alcohols, particularly when combined with nitrogen-based bidentate ligands. acs.orgnih.gov Palladium catalysts have also been employed for the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild conditions. nih.gov
For a compound like this compound, the development of catalysts that can selectively promote the N-alkylation of a cyanocarbamate precursor would be highly beneficial. The exploration of metal-organic frameworks (MOFs) and zeolites as catalysts could also offer advantages in terms of selectivity and ease of separation. Future research should aim to design catalysts that are not only efficient but also based on abundant, low-toxicity metals.
Table 2: Examples of Modern Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
| TiO₂–Cr₂O₃/SiO₂ | Amines, Urea, Alcohols | High yields (95-98%), reusable catalyst | rsc.orgresearchgate.net |
| Nickel-based catalysts with bidentate ligands | CO₂, Amines, Alcohols | High activity, less toxic than tin-based catalysts | acs.orgnih.gov |
| PdCl₂ | Organic azides, CO, Alcohols | Mild and neutral conditions, harmless N₂ byproduct | nih.gov |
| N-methylimidazole (NMI) | Hydroxamic acids, Alcohols | Accelerates isocyanate conversion, minimizes side reactions | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. chemcopilot.comrjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. chemcopilot.comchemai.io For a molecule like this compound, where specific experimental data may be sparse, AI and ML could play a crucial role in accelerating its study.
Machine learning models can be trained on large databases of known reactions to predict the most likely products for a given set of reactants and reagents. rjptonline.org This predictive power can help chemists to design more effective experiments, avoiding trial-and-error approaches and saving time and resources. chemcopilot.com Furthermore, AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and purity. ibm.com Some advanced models can even predict the likelihood of side reactions, allowing for proactive adjustments to the synthetic plan. chemcopilot.com
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity at the atomic level. 43.230.198 Methods like Density Functional Theory (DFT) and molecular dynamics simulations can offer insights that are difficult to obtain through experimentation alone. For this compound, these computational approaches can be used for the rational design of new derivatives and for predicting their physicochemical and biological properties.
Computational studies have been successfully applied to a wide range of carbamates to understand aspects such as rotational barriers of the C-N bond, which influences their conformational behavior and biological activity. acs.org Docking studies are routinely used to predict how carbamate-based molecules might interact with biological targets, guiding the design of new therapeutic agents. nih.gov For example, the rational design of carbamate-based inhibitors for enzymes like acetylcholinesterase has been aided by molecular docking to understand interactions within the enzyme's active site. nih.gov
In the context of this compound, computational chemistry could be used to:
Calculate its molecular geometry, electronic structure, and spectroscopic properties.
Predict its reactivity towards different reagents, aiding in the design of synthetic routes.
Simulate its interaction with potential biological targets to explore its bioactivity.
Design new analogs with tailored properties by modifying the molecular structure and predicting the impact of these changes. 43.230.198
Alchemical free energy calculations represent another advanced computational technique that can predict the binding affinity of ligands, such as carbamate adducts, to protein targets with high accuracy. acs.org
Investigation of New Applications in Specialized Chemical Synthesis (e.g., Fine Chemicals, Agrochemical Intermediates)
Carbamates are a crucial structural motif in a wide array of commercially important molecules, including pharmaceuticals and agrochemicals. acs.orgnih.gov The specific combination of a methyl carbamate group and a cyanomethyl group in this compound suggests its potential as a valuable intermediate in specialized chemical synthesis.
The cyano group is a versatile functional handle that can be converted into various other groups, such as amines, carboxylic acids, and aldehydes, opening up a wide range of synthetic possibilities. researchgate.net Carbamate moieties are present in numerous pesticides, where they often act by inhibiting the enzyme acetylcholinesterase in insects. arsdcollege.ac.in For instance, Methyl carbamate itself is a precursor in the manufacture of some insecticides. wikipedia.org Furthermore, the related compound Methyl cyanocarbamate is a key intermediate in the synthesis of fungicides like carbendazim (B180503) and albendazole. google.comveeprho.com
Given this context, future research should explore the utility of this compound as a building block for:
Agrochemicals: Investigating its potential as a precursor for new insecticides, fungicides, or herbicides. banglajol.infoontosight.ai The presence of both the carbamate and cyano groups could lead to novel modes of action or improved efficacy.
Fine Chemicals and Pharmaceuticals: The reactive nature of the cyano group could be exploited to synthesize complex heterocyclic compounds or other biologically active molecules. ontosight.ainih.gov
The exploration of these applications will require the development of efficient and scalable synthetic routes to this compound, reinforcing the importance of the research directions outlined in the preceding sections.
Q & A
Q. Table 1: Comparative Synthesis Efficiency
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Anhydrous DCM, 0–5°C | 85 | 98 | |
| THF, Room Temp | 72 | 92 |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Critical techniques include:
- GC-FID : For quantification; intra-day precision (RSD <1%) as validated for analogous carbamates .
- NMR Spectroscopy : H and C NMR to confirm the carbamate backbone and cyanomethyl group (e.g., H: δ 3.2 ppm for methyl carbamate protons) .
- IR Spectroscopy : Detect C=O stretching (1690–1730 cm) and C≡N (2200–2260 cm) .
Q. Table 2: Analytical Precision for Carbamate Derivatives
| Technique | Parameter | RSD (%) | Reference |
|---|---|---|---|
| GC-FID | Intra-day (n=10) | 0.45 | |
| NMR | Signal Reproducibility | <1.0 |
Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies should follow a factorial design:
Q. Experimental Design Considerations :
- Use inert containers to avoid adsorption.
- Include stabilizers (e.g., ascorbic acid) to mitigate oxidation .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Address discrepancies through:
Meta-Analysis : Pool data from multiple studies using PRISMA guidelines .
Variable Standardization : Control solvent (DMSO vs. water), purity (>95%), and assay protocols (e.g., MIC vs. IC).
Q. Comparative Bioactivity Profiling :
Q. Table 3: Bioactivity Comparison of Carbamate Derivatives
| Compound | Antifungal (EC, µg/mL) | Cytotoxicity (HeLa, IC) | Reference |
|---|---|---|---|
| Methyl Cyanocarbamate | 12.5 | 45.2 | |
| Carbendazim (Derivative) | 2.3 | 28.7 |
Advanced: What in silico strategies predict the biological target interactions of this compound?
Methodological Answer:
Computational workflows include:
- Molecular Docking : Use AutoDock Vina to model binding with fungal cytochrome P450 (CYP51; PDB ID: 1EA1). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. For carbamates, high logP (>2.5) correlates with membrane permeability .
Q. Key Findings from Analogous Studies :
- Carbamate derivatives show π-π stacking with aromatic residues in target enzymes .
- Steric hindrance from the cyanomethyl group may reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
